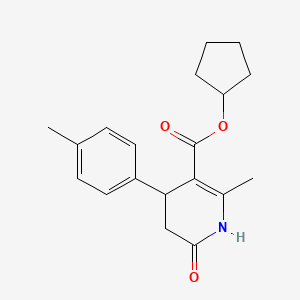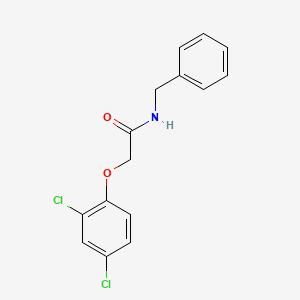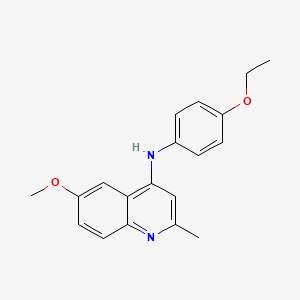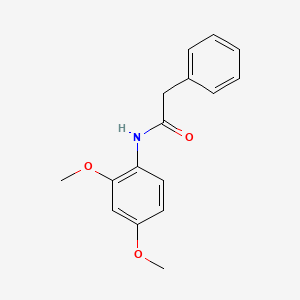
N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide
Overview
Description
N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide, also known as Clomipramine, is a tricyclic antidepressant drug that is used to treat major depressive disorder, obsessive-compulsive disorder, and panic disorder. It was first synthesized in the 1960s and has since been widely used in clinical practice.
Scientific Research Applications
Green Synthesis Applications : N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is an important intermediate in the production of azo disperse dyes. It has been produced through a novel catalytic hydrogenation process, highlighting its potential in green synthesis and industrial applications (Zhang Qun-feng, 2008).
Analgesic Properties : The crystal structure of a similar compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, was studied for its potential as a potent analgesic capsaicinoid, demonstrating its relevance in pain management research (N. Park et al., 1995).
Coordination Compounds Research : N-phenyl and N-(2-chlorophenyl) acetamide derivatives, including compounds similar to N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide, have been synthesized and studied as coordination compounds with lanthanons. These compounds are of interest in inorganic and metal-organic chemistry (Miss Shakuntala Mathur et al., 1981).
Antioxidant Activity : Research into N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide compounds, which are structurally related, has shown that they possess significant antioxidant activity. This highlights their potential utility in addressing oxidative stress-related conditions (C. T. Nguyen et al., 2021).
Anticancer, Anti-Inflammatory, and Analgesic Activities : Certain acetamide derivatives, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, have shown potential as anticancer, anti-inflammatory, and analgesic agents. These findings suggest potential therapeutic applications in cancer treatment and pain management (P. Rani et al., 2014).
Herbicide Applications : Chloroacetamide derivatives, including 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide, are used as selective pre-emergent or early post-emergent herbicides. They play a crucial role in controlling weeds in various agricultural crops (H. Weisshaar & P. Böger, 1989).
Antimicrobial Agents : Some derivatives of N-aryl acetamide have been synthesized and evaluated for their antimicrobial activities, demonstrating their potential in combating various pathogenic microorganisms (B. Debnath & S. Ganguly, 2015).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOVILWNVBQOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)
![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)


![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)
![3,4,5-trimethoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5557694.png)
![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)
![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)
